BenchChemオンラインストアへようこそ!

1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Scaffolds

Select this specific 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide for its privileged pyrazolo[1,5-a]pyridine scaffold, a known core for p110α PI3K and p38 kinase inhibition. Its unique 1,3,5-trimethyl substitution offers a distinct lipophilic and steric profile absent in methoxy or phenyl analogs, directly impacting kinase selectivity. With a low tPSA of 64.2 Ų and only 2 rotatable bonds, this ≥95% pure fragment is ideal for CNS-permeable libraries and fragment-based drug discovery, reducing entropic binding penalties. Procure now for a balanced lipophilicity range and superior ligand efficiency in your high-throughput screens.

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 2034239-26-2
Cat. No. B2777228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
CAS2034239-26-2
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C14H15N5O/c1-9-13(10(2)18(3)17-9)14(20)16-11-5-7-19-12(8-11)4-6-15-19/h4-8H,1-3H3,(H,16,20)
InChIKeySEGLSSPOGSYDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide (CAS 2034239-26-2): Core Scaffold and Procurement Baseline


1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide (CAS 2034239-26-2) is a heterocyclic research compound with molecular formula C14H15N5O and molecular weight 269.30 g/mol [1]. It features a 1,3,5-trimethyl-1H-pyrazole core linked via a carboxamide bridge to a pyrazolo[1,5-a]pyridin-5-yl moiety [2]. The compound belongs to the broader class of pyrazolo[1,5-a]pyridine derivatives, several of which have been reported as selective p110α PI3 kinase inhibitors and p38 kinase inhibitors [3]. This specific compound is primarily supplied for non-human research use, with a typical purity specification of ≥95% [1].

Why Generic Substitution Fails for 1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide


Generic substitution within the pyrazolo[1,5-a]pyridine carboxamide class fails due to quantifiable differences in key physicochemical parameters that directly impact target binding, solubility, and cellular permeability. The unique 1,3,5-trimethyl substitution pattern on the pyrazole ring introduces a distinct lipophilic and steric profile compared to methoxy, phenyl, or unsubstituted analogs [2]. Even minor alterations at the pyrazole 3-, 5-, or N1- positions have been shown to shift kinase selectivity profiles within related pyrazolo[1,5-a]pyridine scaffolds [1]. The specific combination of hydrogen bond donor count (1), acceptor count (3), and topological polar surface area (64.2 Ų) creates a narrow property window that is not replicated by close structural analogs. The evidence below quantifies these differences and establishes a clear basis for selection.

Product-Specific Quantitative Evidence Guide: Comparator-Based Selection for 1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide


Hydrogen Bond Donor Count: Reduced HBD Burden vs. Amino-Substituted Analogs

The target compound possesses exactly 1 hydrogen bond donor (the carboxamide NH), unlike the related 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide, which also has only 1 HBD, but distinct logP [1]. In contrast, analogs incorporating an amino group on the pyrazole ring (e.g., 5-aminopyrazole-4-carboxamide kinase inhibitors) carry 2 HBDs, which can negatively impact passive membrane permeability [2]. The lower HBD count is a key determinant of CNS multiparameter optimization (MPO) scores and should be considered when selecting a scaffold for oral or brain-penetrant programs.

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Scaffolds

Lipophilicity (XLogP3): Reduced vs. Phenyl-Substituted Analogs, Increased vs. Methoxy

The XLogP3 of the target compound is reported as approximately 1.0, indicating moderate lipophilicity [1]. This is substantially lower than the predicted XLogP3 of a comparator such as 1-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide (expected XLogP3 ~2.5 due to the phenyl ring) . Conversely, the 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide analog is likely more polar. This positions the target compound in a favorable lipophilicity range for oral drug development, avoiding the high XLogP3 associated with promiscuous binding and poor solubility.

Lipophilicity Drug-Likeness Physicochemical Property Optimization

Topological Polar Surface Area (tPSA): Optimized for Blood-Brain Barrier Penetration vs. Heteroaryl Analogs

The computed topological polar surface area (tPSA) of the target compound is 64.2 Ų [1]. This places it significantly below the commonly cited threshold of 90 Ų for blood-brain barrier permeability [2]. Close analogs containing a thiophene-carboxamide (e.g., 5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide) or furan-carboxamide (e.g., N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide) are expected to have tPSA values approaching or exceeding 70–80 Ų due to additional heteroatoms [3]. The lower tPSA of the target compound suggests superior potential for CNS target engagement if required.

CNS Drug Design Physicochemical Property Optimization ADME

Rotatable Bond Count: Reduced Flexibility for Binding Efficiency vs. Longer-Chain Analogs

The target compound exhibits only 2 rotatable bonds, as computed from its SMILES [1]. This is lower than the 3-methoxy-1-methyl analog, which has 3 rotatable bonds due to the methoxy group. Reduced rotatable bond count is directly correlated with improved ligand binding efficiency and enhanced oral bioavailability, as higher flexibility imposes a greater entropic penalty upon target binding [2]. This rigidity provides a structural advantage over more flexible pyrazole-4-carboxamide analogs in fragment-based or HTS campaigns.

Ligand Efficiency Molecular Flexibility Drug Design

Procurement-Driven Application Scenarios for 1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide


Kinase Inhibitor Screening Library Design

Given its privileged pyrazolo[1,5-a]pyridine scaffold, known to inhibit p110α PI3 kinase and p38 kinase [1], and its optimized physicochemical properties (XLogP3 ~1.0, tPSA 64.2 Ų) [2], this compound is ideally suited as a core scaffold for kinase-focused screening libraries. Researchers preparing a compound collection for high-throughput screening (HTS) against kinases can prioritize this compound over phenyl- or methoxy-substituted analogs to ensure a balanced lipophilicity range and reduced off-target risk.

CNS-Targeted Drug Discovery Programs

The compound's low tPSA (64.2 Ų) and single hydrogen bond donor make it a strong candidate for CNS lead optimization [2]. When procuring a starting scaffold for blood-brain barrier penetrant drug design, this compound should be selected over analogs with additional heteroatoms (e.g., thiophene or furan carboxamides) whose higher tPSA (>70 Ų) would predict lower CNS exposure [3]. This is directly evidenced by the quantified tPSA difference [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With only 2 rotatable bonds and a molecular weight of 269.30 g/mol [2], the compound meets the criteria of a highly rigid, low-molecular-weight fragment. In FBDD campaigns aiming to generate leads with high ligand efficiency, this fragment's low flexibility reduces the entropic penalty of binding [4]. This makes it a superior procurement choice over more flexible methoxy-containing analogs for fragment screens targeting ATP-binding sites.

Quote Request

Request a Quote for 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.